molecular formula C19H30O5 B14183069 4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol CAS No. 917603-57-7

4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol

Cat. No.: B14183069
CAS No.: 917603-57-7
M. Wt: 338.4 g/mol
InChI Key: JWESQDILHMZXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a dioxolane ring, an ethylhexyl group, and a methoxyphenol moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with an appropriate dioxolane derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the dioxolane ring. The ethylhexyl group is introduced through an etherification reaction, where 2-ethylhexanol reacts with the intermediate compound to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted phenols or ethers .

Scientific Research Applications

4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylhexyl group enhances its lipophilicity, making it suitable for applications in hydrophobic environments .

Properties

CAS No.

917603-57-7

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

IUPAC Name

4-[4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C19H30O5/c1-4-6-7-14(5-2)11-22-12-16-13-23-19(24-16)15-8-9-17(20)18(10-15)21-3/h8-10,14,16,19-20H,4-7,11-13H2,1-3H3

InChI Key

JWESQDILHMZXMK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCC1COC(O1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.